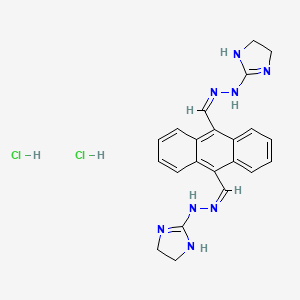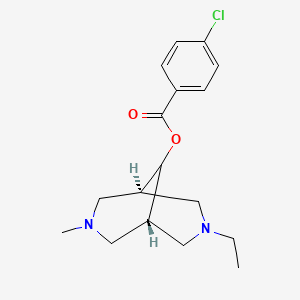
BRD32048
Vue d'ensemble
Description
Applications De Recherche Scientifique
BRD32048 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Biology: In biological research, this compound is utilized to investigate the role of ETV1 in cancer cell proliferation and invasion. It has been shown to inhibit ETV1-mediated transcriptional activity and reduce the invasiveness of ETV1-driven cancer cells .
Medicine: In the medical field, this compound is being explored as a potential therapeutic agent for cancers that involve the dysregulation of ETV1, such as prostate cancer, Ewing sarcoma, and melanoma . Its ability to inhibit ETV1 acetylation and promote its degradation makes it a promising candidate for targeted cancer therapy .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference compound for quality control in the production of triazine-based drugs .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of BRD32048 is the ETS variant 1 (ETV1) transcription factor . ETV1 is an oncogenic transcription factor that is altered in several cancers .
Mode of Action
This compound is a direct binder of ETV1 with a KD of 17.1 μM . It modulates both ETV1-mediated transcriptional activity and invasion of ETV1-driven cancer cells . Moreover, this compound inhibits p300-dependent acetylation of ETV1, thereby promoting its degradation .
Biochemical Pathways
It is known that the compound modulates the transcriptional activity of etv1, a transcription factor involved in various cellular processes . By inhibiting ETV1 acetylation, this compound promotes its degradation, potentially affecting downstream pathways regulated by ETV1 .
Pharmacokinetics
It is soluble in dmso at 20 mg/ml , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
The result of this compound’s action is the modulation of ETV1-mediated transcriptional activity and the invasion of ETV1-driven cancer cells . By inhibiting ETV1 acetylation, this compound promotes the degradation of ETV1 , potentially leading to a decrease in the transcription of ETV1 target genes and a reduction in the invasive capabilities of ETV1-driven cancer cells .
Analyse Biochimique
Biochemical Properties
BRD32048 plays a significant role in biochemical reactions, particularly in the context of ETV1-driven cancer cells. It interacts with the ETV1 transcription factor, a protein that regulates gene expression . The nature of this interaction involves direct binding, which modulates ETV1-mediated transcriptional activity .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells driven by ETV1. It influences cell function by modulating ETV1-mediated transcriptional activity, which can impact cell signaling pathways and gene expression . This modulation can also affect cellular metabolism, as ETV1 is involved in various metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the ETV1 transcription factor. This binding modulates ETV1-mediated transcriptional activity, leading to changes in gene expression . Additionally, this compound inhibits p300-dependent acetylation of ETV1, thereby promoting its degradation .
Temporal Effects in Laboratory Settings
It is known that this compound binds to ETV1 and modulates its activity, which could potentially lead to long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the ETV1 transcription factor, it may influence pathways regulated by this protein .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température et du pH pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour BRD32048 ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de solvants de qualité industrielle et l'utilisation de réacteurs à grande échelle pour produire le composé en quantités massives .
Analyse Des Réactions Chimiques
Types de réactions : BRD32048 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle triazine et le groupe pipéridinométhyle . Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des solvants organiques comme le DMSO, des catalyseurs tels que le palladium sur carbone et des agents oxydants comme le peroxyde d'hydrogène . Les réactions sont généralement effectuées sous température et pression contrôlées pour assurer la formation du produit souhaité.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions de réaction spécifiques. Par exemple, les réactions de substitution peuvent donner différents dérivés du composé, tandis que les réactions d'oxydation peuvent conduire à la formation de dérivés de triazine oxydés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .
Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle d'ETV1 dans la prolifération et l'invasion des cellules cancéreuses. Il a été démontré qu'il inhibe l'activité transcriptionnelle médiée par ETV1 et réduit l'invasivité des cellules cancéreuses stimulées par ETV1 .
Médecine : Dans le domaine médical, this compound est étudié comme un agent thérapeutique potentiel pour les cancers qui impliquent la dysrégulation d'ETV1, tels que le cancer de la prostate, le sarcome d'Ewing et le mélanome . Sa capacité à inhiber l'acétylation d'ETV1 et à favoriser sa dégradation en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .
Industrie : Dans le secteur industriel, this compound peut être utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence pour le contrôle qualité dans la production de médicaments à base de triazine .
Mécanisme d'action
This compound exerce ses effets en se liant directement au facteur de transcription ETV1 avec une constante de dissociation (K_D) de 17,1 μM . Cette liaison module l'activité transcriptionnelle médiée par ETV1 et inhibe l'invasion des cellules cancéreuses stimulées par ETV1 . De plus, this compound inhibe l'acétylation d'ETV1 dépendante de p300, conduisant à sa dégradation . Ce double mécanisme d'action fait de this compound un puissant inhibiteur d'ETV1 et un outil précieux en recherche sur le cancer .
Comparaison Avec Des Composés Similaires
Composés similaires : BRD32048 est similaire à d'autres dérivés de la triazine qui ont été étudiés pour leurs activités biologiques. Parmi ces composés figurent :
- IITZ-01
- ZT-12-037-01
- MS012
Unicité : Ce qui distingue this compound de ces composés similaires, c'est son affinité de liaison spécifique pour le facteur de transcription ETV1 et sa capacité à inhiber l'activité transcriptionnelle médiée par ETV1 et l'invasion des cellules cancéreuses . Cette combinaison unique de propriétés fait de this compound un composé précieux pour la thérapie anticancéreuse ciblée et la recherche.
Propriétés
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDJWPRZUURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















